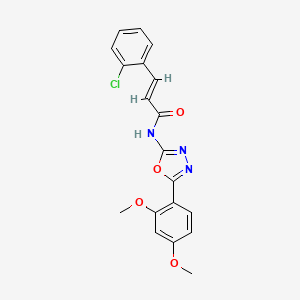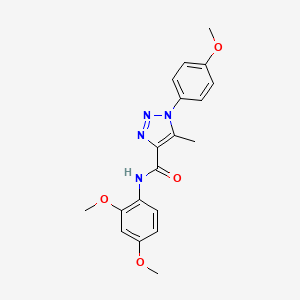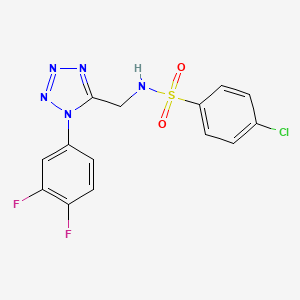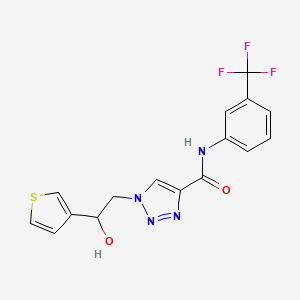
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13F3N4O2S and its molecular weight is 382.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Triazole derivatives, including those related to the specified compound, are synthesized through various chemical reactions that allow for the modification of their chemical structure to enhance their biological activity or physical properties. For instance, the synthesis and characterization of triazole compounds involve complex chemical reactions that yield products with potential biological activities. These synthetic pathways provide a foundation for the development of new drugs or materials with improved efficacy and safety profiles. Studies have reported the synthesis of triazole derivatives using different starting compounds and reaction conditions, highlighting the versatility of triazole chemistry in producing a wide range of compounds for further evaluation (Šermukšnytė et al., 2022; Shainyan & Meshcheryakov, 2015).
Antimicrobial and Antitumor Activity
Triazole derivatives have been extensively studied for their antimicrobial and antitumor properties. These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. For example, certain triazole derivatives have been identified as potent antimicrobial agents against a variety of bacterial and fungal pathogens. Additionally, some triazole compounds have shown promising antitumor activities in preclinical studies, indicating their potential as anticancer agents. The antimicrobial and antitumor evaluations of these compounds are crucial for identifying new drugs with improved efficacy against resistant strains of microorganisms and various types of cancer (Ünver et al., 2009; Mabkhot et al., 2017).
Pharmacological Applications
The pharmacological applications of triazole derivatives are vast and diverse. These compounds have been explored for their use in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural versatility of triazole derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic properties, making them suitable for a wide range of therapeutic applications. Research in this area focuses on identifying the mechanisms of action of these compounds, their target specificity, and their safety profiles in preclinical and clinical settings (Ahmed et al., 2020; Bhat et al., 2016).
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)11-2-1-3-12(6-11)20-15(25)13-7-23(22-21-13)8-14(24)10-4-5-26-9-10/h1-7,9,14,24H,8H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLSUSYZZJANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
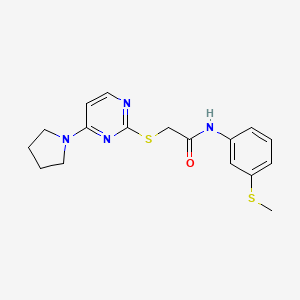
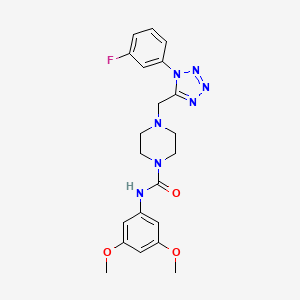
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2817547.png)
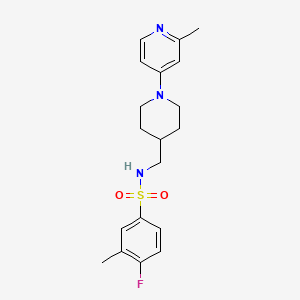
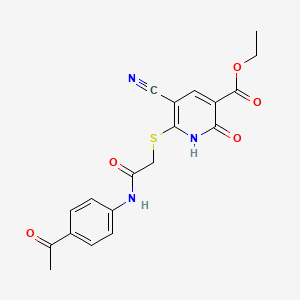

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)
